molecular formula C19H23FN4O5S B2629810 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide CAS No. 899733-51-8

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide

Cat. No. B2629810
M. Wt: 438.47
InChI Key: VGWGFJSRMPAECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a fluorophenyl group, and an isopropoxypropyl group . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multi-step reactions involving the formation of the pyrazole ring, followed by various substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, specific details about its structure are not available .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing compounds with structural features similar to the one . For example, Kariuki et al. (2021) synthesized isostructural compounds involving 4-fluorophenyl groups, highlighting methodologies for obtaining compounds with precise structural characteristics suitable for further investigation or application (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Biological Activity

Compounds featuring pyrazole and thiophene moieties, similar to the one of interest, have been explored for various biological activities. Menozzi et al. (1992) described the synthesis of 4-fluorophenyl derivative compounds exhibiting analgesic, anti-inflammatory, and antipyretic activities (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992). This indicates potential pharmaceutical applications for compounds with similar structural attributes.

Antitumor Potential

Gomha, Edrees, & Altalbawy (2016) investigated compounds incorporating the thiophene moiety for antitumor activities, demonstrating promising results against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). This suggests that compounds with related structures could be valuable in cancer research.

Enzyme Inhibition

Research into N1-thiocarbamoyl derivatives, as reported by Chimenti et al. (2010), has shown selective inhibitory activity against human monoamine oxidase, indicating potential applications in the treatment of neurological disorders (Chimenti, Carradori, Secci, Bolasco, Bizzarri, Chimenti, Granese, Yáñez, & Orallo, 2010).

Sensor Applications

Bozkurt and Gul (2018) utilized a pyrazoline derivative for metal ion selectivity based on fluorometric detection, indicating potential applications of similar compounds in sensing technologies (Bozkurt & Gul, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its potential uses in medical or industrial applications .

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O5S/c1-12(2)29-9-3-8-21-18(25)19(26)22-17-15-10-30(27,28)11-16(15)23-24(17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWGFJSRMPAECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide

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